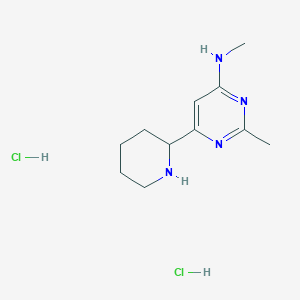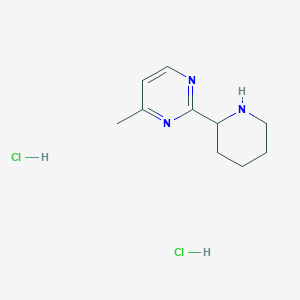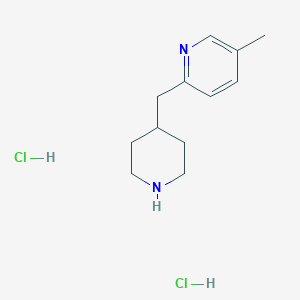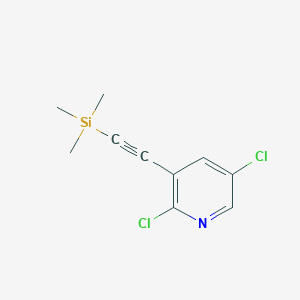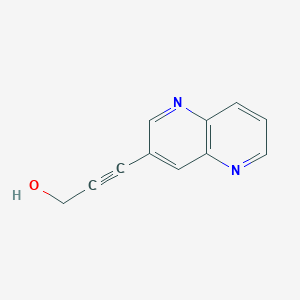
3-(1,5-Naphthyridin-3-yl)prop-2-yn-1-ol
Übersicht
Beschreibung
3-(1,5-Naphthyridin-3-yl)prop-2-yn-1-ol, also known as 3-NPP, is a synthetic compound with a wide range of applications in the fields of medicine, biochemistry, and chemical engineering. It is a derivative of 1,5-naphthyridine and has a molecular weight of 236.3 g/mol. 3-NPP is synthesized through a variety of methods, including a condensation reaction between 1,5-naphthyridine and propargyl alcohol. Its unique structure and reactivity make it an ideal compound for a variety of scientific and medical applications.
Wissenschaftliche Forschungsanwendungen
Aldol-Type Addition Mediated by a [Ru2(CO)4]2+ Core
Research by Patra and Bera (2007) in "Organometallics" details an aldol-like addition of acetone to 1,8-naphthyridine derivatives mediated by a [Ru2(CO)4]2+ core. This process affords C−C-coupled compounds, indicating the potential of 1,8-naphthyridine derivatives in catalysis and organometallic reactions (Patra & Bera, 2007).
Development of Bridging Ligands and Ru(II) Complexes
Singh and Thummel (2009) in "Inorganic chemistry" elaborated 1,5-naphthyridine into a series of bidentate and tridentate ligands using coupling methodologies. These ligands were used to prepare heteroleptic mono- and dinuclear Ru(II) complexes, demonstrating the versatility of 1,5-naphthyridine derivatives in the synthesis of complex metal-ligand structures (Singh & Thummel, 2009).
Synthesis and Antimicrobial Activity
Rao, Hariprasad, and Venkanna (2023) in "RASAYAN Journal of Chemistry" reported the synthesis of 1,8-naphthyridine derivatives with notable antimicrobial activity. This study highlights the potential of these compounds in developing new antimicrobial agents (Rao, Hariprasad, & Venkanna, 2023).
Anti-Inflammatory and Anticancer Potential
Madaan et al. (2013) in "International immunopharmacology" synthesized 1,8-naphthyridine-3-carboxamide derivatives with anti-inflammatory and anti-cancer properties. This study indicates the therapeutic potential of these compounds in treating inflammation and cancer (Madaan et al., 2013).
Lanthanide(III) Complexes
Matveeva et al. (2009) in "Inorganica Chimica Acta" investigated lanthanide(III) complexes with 1,8-naphthyridine derivatives. These complexes, with potential tridentate ligands, could have applications in materials science and coordination chemistry (Matveeva et al., 2009).
Eigenschaften
IUPAC Name |
3-(1,5-naphthyridin-3-yl)prop-2-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c14-6-2-3-9-7-11-10(13-8-9)4-1-5-12-11/h1,4-5,7-8,14H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKSXJOBJORBUKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=N2)C#CCO)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,5-Naphthyridin-3-yl)prop-2-yn-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



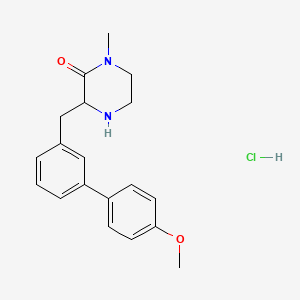
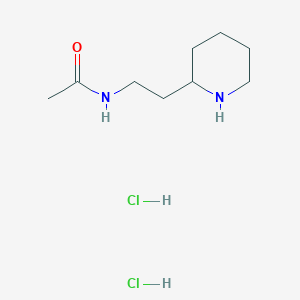
![(E)-3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carbaldehyde oxime](/img/structure/B1402686.png)

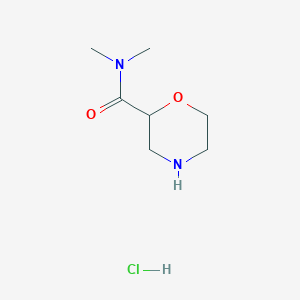
![2'-Chloro-1-methyl-1,2,3,4,5,6-hexahydro-[4,4']bipyridinyl formic acid salt](/img/structure/B1402693.png)
![2-[(4-Cyanophenyl)amino]pyrimidine-4-carboxylic acid](/img/structure/B1402695.png)
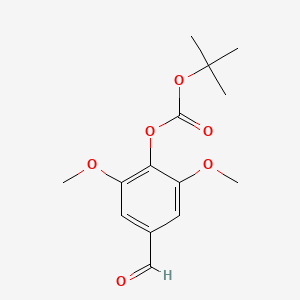
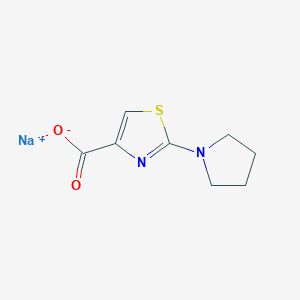
![4-[4-(2-Methoxy-ethyl)-4H-[1,2,4]triazol-3-yl]-piperidine dihydrochloride](/img/structure/B1402699.png)
